molecular formula C20H14FN3O2S B1664390 AEM1

AEM1

Cat. No.: B1664390
M. Wt: 379.4 g/mol
InChI Key: QGYLTGSHWIGJJD-UHFFFAOYSA-N
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Description

AEM1 (ARE Expression Modulator 1) is a synthetic small-molecule inhibitor with dual biological activities targeting nuclear factor erythroid 2-related factor 2 (Nrf2) and sirtuin 2 (SIRT2). Its chemical formula is C₂₀H₁₄FN₃O₂S, with a molecular weight of 379.41 g/mol (CAS: 1030123-90-0) . Structurally, this compound features a carboxamide group and a heterocyclic aromatic system, critical for its binding affinity to target proteins .

Preparation Methods

The synthesis of AEM1 involves a multi-step process. One of the methods includes the reaction of a precursor compound with piperonylamine in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) as a solvent. The reaction mixture is stirred for 14 hours, followed by extraction and purification using flash column chromatography . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.

Chemical Reactions Analysis

Degradation Mechanisms of QA Head Groups in AEM1

This compound’s chemical instability under alkaline conditions arises primarily from hydroxide ion (OH\text{OH}^-) attacks on its QA head groups. Key degradation pathways include:

Nucleophilic Substitution (SN_\text{N}N2)

  • Mechanism : OH\text{OH}^- attacks the β-hydrogen of the QA group, leading to Hofmann elimination.

  • Activation Energy : DFT calculations show activation energies ranging from 20–25 kcal/mol depending on substituents .

  • Impact : This pathway dominates in hydrated environments, causing backbone scission and reduced ion conductivity.

Ylide Formation and Rearrangements

  • Stevens Rearrangement : QA groups with benzyl substituents undergo 1,2-shifts under high pH, forming tertiary amines .

  • Sommelet–Hauser Rearrangement : Observed in aryl-substituted QA groups, leading to ring expansion or contraction .

Computational Insights into this compound’s Reactivity

Quantum mechanical and molecular dynamics studies reveal structural and environmental factors influencing this compound’s stability:

Factor Effect on Stability Method Source
C2 Methyl Substitution Increases electron density at β-C, reducing OH\text{OH}^- attackDFT (B3LYP/PCM)
Hydration Level Higher H2O\text{H}_2\text{O} content decreases OH\text{OH}^- nucleophilicityAb initio MD
Backbone Flexibility Rigid backbones (e.g., poly(arylene ether)) reduce ylide mobilityCoarse-grained MD

Experimental Validation of Degradation Pathways

Mass spectrometry and accelerated aging tests confirm computational predictions:

  • Accelerated Alkaline Stability Tests : this compound retained <60% ionic conductivity after 500 hours at 80°C in 1M KOH .

  • Oxidative Degradation : Attack by oxygen radicals at the α-C position further accelerates QA group decomposition, particularly in low-hydration environments .

Comparative Stability of QA Head Group Derivatives

DFT-based transition-state calculations rank alkaline stability for common this compound derivatives:

QA Group Degradation Pathway Relative Stability
BenzyltrimethylammoniumNucleophilic substitutionLow
C2-Methyl ImidazoliumDeprotonation inhibitionHigh
GuanidimidazoliumOH\text{OH}^- attack on guanidiniumModerate

Mitigation Strategies for Enhanced Stability

  • C2 Substitution : Methyl or bulky groups (e.g., isopropyl) hinder deprotonation .

  • Crosslinking : Reduces water uptake and limits OH\text{OH}^- mobility .

  • Alternative Head Groups : Phosphonium or sulfonium derivatives show superior stability but lower conductivity .

Scientific Research Applications

Cancer Research

AEM1 has emerged as a significant compound in cancer research due to its ability to inhibit Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in tumor cell proliferation. The inhibition of SIRT2 by this compound leads to enhanced apoptosis in cancer cells, making it a promising candidate for therapeutic interventions.

Case Study: A549 Cell Line

  • Objective: To evaluate the cytotoxic effects of this compound on A549 lung cancer cells.
  • Method: A549 cells were treated with varying concentrations of this compound.
  • Results: this compound enhanced cell death induced by tert-butyl hydroperoxide, demonstrating its potential as an anti-cancer agent. Additionally, in vivo studies showed that administration of this compound at 50 mg/kg significantly reduced tumor volume in A549 xenograft models, indicating its efficacy in tumor suppression .

Neurodegenerative Diseases

Research indicates that this compound's inhibition of SIRT2 may also have implications for neurodegenerative diseases. SIRT2 has been associated with neuroprotection and neuronal survival; thus, modulating its activity could provide therapeutic avenues for conditions such as Alzheimer's disease.

Case Study: Neuroprotection

  • Objective: Investigate the neuroprotective effects of this compound.
  • Method: In vitro models of neurodegeneration were utilized to assess the impact of this compound on neuronal cell survival.
  • Findings: Preliminary results suggest that this compound can enhance neuronal survival under oxidative stress conditions, potentially offering a protective mechanism against neurodegenerative processes.

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. By modulating Nrf2 activity, it can influence the expression of various cytokines involved in inflammatory responses.

Case Study: Inflammation Models

  • Objective: To assess the anti-inflammatory effects of this compound in cellular models.
  • Method: Cells were exposed to inflammatory stimuli before and after treatment with this compound.
  • Results: The compound was found to significantly reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Cancer ResearchInduces apoptosis in A549 cells; reduces tumor volume
Neurodegenerative DiseasesEnhances neuronal survival under oxidative stress
Anti-InflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Nrf2 Inhibitors

AEM1 is compared with other Nrf2 modulators in terms of binding affinity, gene regulation, and therapeutic outcomes.

Compound Target Binding Affinity (ΔG, kcal/mol) Key Effects Reference
This compound Nrf2 -8.8 Reduces GPX4, CYP3A4; induces trans-differentiation in HepaRG cells
Oleanolic Acid Nrf2 -7.2 (lower than this compound) Binds Gly367, Ile559 on Nrf2; weaker inhibition of antioxidant genes
CPUY192018 Nrf2-Keap1 N/A Activates Nrf2 by disrupting Keap1 interaction; increases G2/M phase, contrary to this compound

Key Findings :

  • This compound’s binding affinity to Nrf2 is 22% stronger than oleanolic acid, correlating with superior suppression of Nrf2-driven gene expression .
  • Unlike CPUY192018 (an Nrf2 activator), this compound reduces reactive oxygen species (ROS) in HepaRG cells, promoting a progenitor-like phenotype .

SIRT2 Inhibitors

This compound and its structural analogs demonstrate varying potency in SIRT2 inhibition and chemosensitization.

Compound SIRT2 IC₅₀ (μM) Structural Modification Apoptosis Enhancement (with Etoposide) Reference
This compound 18.7 Base carboxamide structure 20% apoptosis in A549 cells
AEM2 3.8 3-methyl-pyridyl substitution 30% apoptosis (p53-dependent)
Compound 1 18.7 Methoxy-propyl side chain No improvement over this compound

Key Findings :

  • AEM2 , a derivative with a 3-methyl-pyridyl group, shows 5-fold higher SIRT2 inhibition than this compound due to enhanced hydrophobic interactions .
  • Both this compound and AEM2 synergize with etoposide in p53-proficient cells, but only AEM2 maintains efficacy in p53-null models .

Corrosion Inhibitors

In materials science, this compound is compared with AEM2 for anticorrosive properties on carbon steel.

Parameter This compound AEM2 Reference
Inhibition Efficiency 94.3% (1 M HCl) 95.4% (1 M HCl)
Energy Gap (eV) 5.463 (ELUMO-EHOMO) 5.271 (ELUMO-EHOMO)
Dipole Moment (Debye) 1.08 (aqueous phase) 1.13 (aqueous phase)
Adsorption Mechanism Physisorption (ΔHₐ = +12 kJ/mol) Chemisorption (ΔHₐ = +15 kJ/mol)

Key Findings :

  • AEM2’s lower energy gap and higher dipole moment improve electron transfer to metal surfaces, resulting in 1.1% higher corrosion inhibition than this compound .
  • Both compounds follow Langmuir adsorption isotherms, but AEM2 exhibits stronger temperature-dependent chemisorption .

Biological Activity

AEM1 is a small molecule that has garnered attention for its role as an inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is crucial in cellular responses to oxidative stress and inflammation, making this compound a compound of significant interest in cancer research and potential therapeutic applications.

This compound functions primarily by inhibiting the Nrf2 signaling pathway, which is often dysregulated in various cancers. Nrf2 is a transcription factor that, when activated, promotes the expression of genes involved in antioxidant defense and cellular protection. In many cancer types, including non-small cell lung cancer (NSCLC), mutations in the KEAP1 gene lead to constitutive activation of Nrf2, contributing to tumorigenesis. This compound selectively targets this pathway, thereby reducing the expression of Nrf2-controlled genes and sensitizing cancer cells to chemotherapeutic agents .

In Vitro Studies

  • Cell Line Sensitivity : Research has shown that this compound exhibits selective cytotoxicity towards cell lines harboring KEAP1 mutations. For instance, A549 cells (a model for NSCLC) demonstrated a significant decrease in viability when treated with this compound, particularly under oxidative stress conditions .
  • Clonogenic Assays : Clonogenic assays conducted on treated A549 cells revealed a marked reduction in colony formation, indicating that this compound effectively inhibits cell proliferation by targeting the Nrf2 pathway .
  • Biochemical Assays : The total antioxidant capacity and glutathione levels were measured post-treatment with this compound, showing a decrease in these parameters, which correlates with its inhibitory effects on Nrf2 activation .

Case Studies

A notable case study highlighted the effectiveness of this compound in sensitizing lung cancer cells to standard chemotherapy agents. By downregulating Nrf2-mediated gene expression, this compound enhanced the efficacy of drugs like cisplatin and doxorubicin in preclinical models . This suggests that this compound could be a valuable adjunct therapy in treating malignancies characterized by aberrant Nrf2 activation.

Table 1: Summary of Biological Activities of this compound

Activity Description
Nrf2 Inhibition Reduces expression of Nrf2 target genes
Cytotoxicity Selectively induces cell death in KEAP1-mutated cell lines
Clonogenic Survival Decreases colony formation in treated A549 cells
Chemosensitization Enhances sensitivity to chemotherapeutic agents like cisplatin

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYLTGSHWIGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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